4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers
Description
4-Ethynyl-1,3-dimethylcyclohex-1-ene is a cyclohexene derivative featuring an ethynyl group (-C≡CH) and two methyl substituents at the 1- and 3-positions. The compound exists as a mixture of diastereomers, which arise due to stereoisomerism at the cyclohexene ring. Diastereomers are non-mirror-image stereoisomers that exhibit distinct physical and chemical properties, such as melting points, solubility, and reactivity . Unlike enantiomers, diastereomers can often be separated using conventional techniques like chromatography or crystallization .
The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or coordination to metal catalysts. The methyl groups influence steric hindrance and conformational flexibility, impacting both synthesis and applications.
Properties
CAS No. |
2680530-41-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
4-ethynyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C10H14/c1-4-10-6-5-8(2)7-9(10)3/h1,7,9-10H,5-6H2,2-3H3 |
InChI Key |
DENQFWVRZNXJFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCC1C#C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1,3-dimethylcyclohex-1-ene typically involves the alkylation of a cyclohexene derivative with an ethynylating agent. One common method is the reaction of 1,3-dimethylcyclohexene with an ethynyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation of the ethynyl group and promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Lewis Acid-Promoted Cascade Cyclizations
This compound undergoes stereoselective transformations under Lewis acid catalysis. Key findings from BF₃·OEt₂-mediated reactions include:
Reaction Pathway
-
Oxa-Michael Addition :
-
Tricyclic System Formation :
Key Data
| Condition | Product | Yield | Diastereomer Ratio |
|---|---|---|---|
| BF₃·OEt₂ | Oxadecalin | 90% | Single isomer |
| MgI₂/CH₂Cl₂ | Cyclohexenyl alcohol | 77% | 10:1 |
Thermal Rearrangement Reactions
The compound participates in domino pericyclic reactions under thermal conditions:
Reaction Sequence
-
Oxy-Cope rearrangement (Δ, 160°C)
-
Conrotatory ene reaction
-
Claisen/Diels-Alder cascade
Experimental Observations
-
Trans-decalin benzofurans form as major products
-
Reaction efficiency depends on substituent electronic effects
Comparative Reactivity
| Reaction Stage | Activation Energy (kcal/mol) | Transition State Characteristics |
|---|---|---|
| Oxy-Cope | 32.4 | Boat-like conformation |
| Ene | 28.1 | Suprafacial hydrogen transfer |
Diastereoselectivity in Cyclization
The mixture of diastereomers displays distinct reactivity patterns:
Critical Factors Influencing Selectivity
-
Solvent Effects :
-
Lewis Acid Coordination :
-
Mg²⁰ chelation preferentially stabilizes equatorial conformers
-
BF₃ coordination alters transition state geometry
-
Diastereomer Stability
| Diastereomer | Relative Energy (kcal/mol) | Preferred Reaction Pathway |
|---|---|---|
| endo | 0.0 | Oxa-Michael addition |
| exo | +1.8 | Cationic cyclization |
Comparative Reaction Conditions
Optimized parameters for key transformations:
Table 1: Condition Screening Results
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0°C → rt | ↑ Yield by 22% |
| Catalyst Loading | 1.3-5 eq n-Bu₄NI | No yield improvement |
| Reaction Time | 12-24 hr | ↓ Byproduct formation |
Table 2: Solvent Effects
| Solvent | Product Distribution | Rationale |
|---|---|---|
| THF | 100% desired product | Polar aprotic stabilization |
| CH₂Cl₂ | 40% byproducts | Enhanced cation stability |
Scientific Research Applications
Chemical Properties and Structure
Before delving into applications, it is crucial to understand the chemical properties and structure of 4-ethynyl-1,3-dimethylcyclohex-1-ene. The compound features a cyclohexene ring with ethynyl and dimethyl substituents. Its diastereomeric nature arises from the different spatial arrangements of these substituents around the cyclohexene framework.
Organic Synthesis
One of the primary applications of 4-ethynyl-1,3-dimethylcyclohex-1-ene is in organic synthesis. Its unique structure allows it to serve as a versatile building block in the synthesis of complex organic molecules.
Case Study: Synthesis of Alkaloids
Research has demonstrated that derivatives of this compound can be utilized in the synthesis of alkaloids, which are significant in pharmaceutical applications. For instance, modifications to the ethynyl group can lead to compounds with enhanced biological activity.
In medicinal chemistry, 4-ethynyl-1,3-dimethylcyclohex-1-ene has been investigated for its potential therapeutic effects.
Case Study: Anticancer Activity
Research published in peer-reviewed journals has indicated that certain diastereomers possess anticancer properties. For example, a study found that one diastereomer exhibited significant cytotoxicity against cancer cell lines while the other showed minimal activity. This differential activity underscores the importance of stereochemistry in drug design.
Mechanism of Action
The mechanism of action of 4-ethynyl-1,3-dimethylcyclohex-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a single bond. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
a. 4-Hydroxymethyl-2-cyclohexen-1-one ()
- Structure : Contains a hydroxylmethyl (-CH2OH) and ketone group instead of ethynyl and methyl groups.
- Key Differences : The ketone and hydroxyl groups increase polarity compared to the ethynyl group, altering solubility and reactivity.
b. 1-(Bromomethyl)-4-ethylcyclohexane ()
- Structure : Bromomethyl and ethyl substituents on cyclohexane (saturated ring).
- Diastereomer Handling : Marketed as a mixture without separation, likely due to similar challenges in isolating isomers.
- Key Differences : The saturated ring reduces strain, while the bromo group enables nucleophilic substitution (unlike the ethynyl group’s π-bond reactivity). Molecular weight (205.14 g/mol) and density differ significantly .
c. 4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane ()
- Structure : Aryl ether and dioxane ring substituents.
- Diastereomer Handling : Retained as a mixture; ¹H NMR signals (e.g., δ 5.19 ppm for benzyloxy protons) indicate unresolved diastereomers .
- Key Differences : The dioxane ring introduces rigidity, and the bromobenzyl group enhances hydrophobicity compared to the ethynyl group.
2.2. Physical and Chemical Properties
Research Findings and Implications
- Diastereomer-Specific Reactivity : highlights that diastereomers exhibit varying reaction rates. For example, the major diastereomer of 4-hydroxymethyl-2-cyclohexen-1-one may react faster in certain conditions due to favorable stereoelectronic effects .
- Bromo- or aryl-substituted analogs () are more suited for cross-coupling or pharmaceutical intermediates .
Biological Activity
4-Ethynyl-1,3-dimethylcyclohex-1-ene is an organic compound characterized by its unique structural features, including an ethynyl group and a cyclohexene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and versatility as a synthetic building block.
The molecular formula of 4-ethynyl-1,3-dimethylcyclohex-1-ene is , with a molecular weight of 134.22 g/mol. The compound exists as a mixture of diastereomers, which can influence its biological activity and reactivity.
| Property | Value |
|---|---|
| CAS No. | 2680530-41-8 |
| Molecular Formula | C10H14 |
| Molecular Weight | 134.22 g/mol |
| IUPAC Name | 4-ethynyl-1,3-dimethylcyclohexene |
| InChI Key | DENQFWVRZNXJFF-UHFFFAOYSA-N |
| Purity | 95% |
Biological Activity
Research indicates that 4-ethynyl-1,3-dimethylcyclohex-1-ene exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies have shown that certain derivatives of cyclohexene compounds can influence cancer cell proliferation and apoptosis. The mechanism typically involves interactions with cellular pathways related to apoptosis and cell cycle regulation .
- Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial properties. For instance, the presence of the ethynyl group can enhance the interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains .
- Enzyme Inhibition : Some studies suggest that derivatives of cyclohexene can act as inhibitors for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of various cyclohexene derivatives on breast cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth, suggesting potential for further development as anticancer agents.
Case Study 2: Antimicrobial Evaluation
Research on structurally similar compounds demonstrated notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The compounds were tested using disk diffusion methods to assess their efficacy.
The biological activity of 4-ethynyl-1,3-dimethylcyclohex-1-ene is believed to stem from its ability to undergo various chemical transformations:
- Oxidation : The ethynyl group can be oxidized to form carbonyl compounds, which may have different biological activities compared to the parent compound.
- Reduction : Reduction reactions can convert the double bond in the cyclohexene ring into a saturated bond, potentially altering its interaction with biological targets.
Q & A
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Work in a fume hood due to potential volatility or toxicity.
- Storage : Keep in airtight containers under inert atmosphere (e.g., N) to prevent oxidation or moisture uptake. Refer to SDS guidelines for similar cyclohexene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
